An In-Depth Technical Guide to the Synthesis and Characterization of Pyridin-1-ium Formate
An In-Depth Technical Guide to the Synthesis and Characterization of Pyridin-1-ium Formate
Abstract
Pyridin-1-ium formate, a protic ionic liquid, is a compound of significant interest in various chemical applications, including as a buffer, a catalyst, and a reagent in organic synthesis.[1][2] This technical guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of pyridin-1-ium formate. It is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound's properties and preparation. The methodologies presented herein are grounded in established chemical principles and supported by spectroscopic and thermal analysis techniques.
Introduction: The Scientific Rationale
Pyridin-1-ium formate is formed through the straightforward acid-base reaction between pyridine, a weak base, and formic acid, a weak acid. The resulting salt is a protic ionic liquid, characterized by a pyridinium cation and a formate anion. The transfer of a proton from formic acid to the nitrogen atom of the pyridine ring is the fundamental chemical transformation.
The utility of pyridin-1-ium formate stems from its unique combination of properties. As an ionic liquid, it possesses low vapor pressure, good thermal stability, and the ability to dissolve a wide range of organic and inorganic compounds.[3][4] The acidic nature of the pyridinium cation and the basic nature of the formate anion allow it to act as a catalyst in various reactions. Furthermore, its application as a buffer in high-performance liquid chromatography (HPLC) is well-documented.[5]
This guide will first detail a reliable synthesis and purification protocol, followed by an in-depth analysis of its structural and physicochemical properties using various analytical techniques.
Synthesis of Pyridin-1-ium Formate
The synthesis of pyridin-1-ium formate is an exothermic acid-base neutralization reaction. The protocol below is designed to be a self-validating system, ensuring high purity of the final product.
Reaction Mechanism
The synthesis proceeds via a simple proton transfer from the carboxylic acid group of formic acid to the lone pair of electrons on the nitrogen atom of pyridine.
Caption: Reaction scheme for the synthesis of Pyridin-1-ium Formate.
Experimental Protocol
Materials and Reagents:
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Pyridine (anhydrous, ≥99.8%)
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Formic acid (≥98%)
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Diethyl ether (anhydrous)
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Round-bottom flask
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Magnetic stirrer and stir bar
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Dropping funnel
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Ice bath
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Rotary evaporator
Procedure:
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Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 0.1 mol of anhydrous pyridine. Place the flask in an ice bath to control the reaction temperature, as the neutralization is exothermic.
-
Addition of Formic Acid: Slowly add 0.1 mol of formic acid dropwise to the stirring pyridine using a dropping funnel over a period of 30 minutes. Maintain the temperature of the reaction mixture below 10 °C.
-
Reaction Completion: After the addition is complete, allow the mixture to stir for an additional hour at room temperature to ensure the reaction goes to completion.
-
Purification:
-
The crude product is often a viscous liquid or a low-melting solid. To purify, add an excess of anhydrous diethyl ether to the reaction mixture with vigorous stirring. This will cause the pyridin-1-ium formate to precipitate as a white solid.
-
Collect the solid by vacuum filtration and wash it with several portions of cold, anhydrous diethyl ether to remove any unreacted starting materials.
-
Dry the purified product under vacuum to remove residual solvent.
-
Safety Precautions:
-
Pyridine and formic acid are corrosive and have strong odors. All manipulations should be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
The reaction is exothermic; therefore, slow addition and cooling are crucial to prevent overheating.
Physicochemical Properties
A summary of the key physicochemical properties of pyridin-1-ium formate is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₆H₇NO₂ | [6] |
| Molecular Weight | 125.13 g/mol | [6] |
| Appearance | White crystalline solid or viscous liquid | General Observation |
| Density | 1.02 g/mL at 20 °C | [7] |
| CAS Number | 15066-28-1 | [2] |
Spectroscopic Characterization
Spectroscopic analysis is essential to confirm the structure and purity of the synthesized pyridin-1-ium formate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy:
The ¹H NMR spectrum of pyridin-1-ium formate is expected to show characteristic signals for both the pyridinium cation and the formate anion. The protons on the pyridinium ring are deshielded due to the positive charge on the nitrogen atom.
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Pyridinium Protons:
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The α-protons (adjacent to the nitrogen) are expected to appear as a doublet downfield, typically in the range of δ 8.8-9.2 ppm.[8]
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The γ-proton is expected to appear as a triplet in the range of δ 8.0-8.5 ppm.
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The β-protons are expected to appear as a triplet in the range of δ 7.8-8.2 ppm.
-
-
N-H Proton: A broad singlet corresponding to the N-H proton may be observed, often further downfield. Its position and visibility can be solvent-dependent.
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Formate Proton: A singlet for the formate proton is expected to appear in the region of δ 8.0-8.5 ppm.
¹³C NMR Spectroscopy:
The ¹³C NMR spectrum will show characteristic peaks for the carbon atoms in the pyridinium cation and the formate anion.
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Pyridinium Carbons:
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The α-carbons are expected around δ 145-150 ppm.
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The γ-carbon is expected around δ 140-145 ppm.
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The β-carbons are expected around δ 125-130 ppm.
-
-
Formate Carbon: The carbonyl carbon of the formate anion is expected to appear in the range of δ 160-170 ppm.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum provides valuable information about the functional groups present in pyridin-1-ium formate.
| Wavenumber (cm⁻¹) | Assignment |
| 3100-3300 | N-H stretching vibration of the pyridinium cation |
| 3000-3100 | Aromatic C-H stretching vibrations |
| ~1630 | C=N stretching vibration of the pyridinium ring |
| ~1600, ~1480 | C=C stretching vibrations of the pyridinium ring |
| 1580-1650 | Asymmetric C=O stretching of the formate anion |
| 1350-1400 | Symmetric C=O stretching of the formate anion |
| 700-900 | C-H out-of-plane bending of the aromatic ring |
The presence of the N-H stretch and the characteristic absorptions for both the pyridinium ring and the carboxylate group of the formate anion are key indicators of successful salt formation.
Thermal Analysis
Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for determining the thermal stability and phase behavior of pyridin-1-ium formate.
Thermogravimetric Analysis (TGA)
TGA is used to determine the decomposition temperature of the compound. For pyridinium-based ionic liquids, the thermal stability is influenced by the nature of both the cation and the anion.[9][10][11] It is anticipated that pyridin-1-ium formate will be stable up to a certain temperature, after which it will undergo decomposition. The TGA thermogram would show a single or multi-step weight loss corresponding to the decomposition of the organic salt.
Differential Scanning Calorimetry (DSC)
DSC can be used to determine the melting point and any other phase transitions of pyridin-1-ium formate.[9][10][11] As an ionic liquid, it may exhibit a glass transition temperature in addition to a melting point. The DSC thermogram would show an endothermic peak corresponding to the melting of the crystalline solid.
Applications
Pyridin-1-ium formate has several applications in the field of chemistry:
-
Buffer in HPLC: It is commonly used as a component of the mobile phase in reversed-phase HPLC for the separation of peptides and proteins.[5]
-
Catalysis: The acidic nature of the pyridinium ion allows it to act as a Brønsted acid catalyst in various organic transformations.
-
Doping Agent: It has been used as a doping agent in the study of electrospray and electrohydrodynamic (EHD) processing of viscous solutions.[1][2]
Conclusion
This technical guide has provided a comprehensive framework for the synthesis and characterization of pyridin-1-ium formate. The detailed experimental protocol, coupled with the expected spectroscopic and thermal data, offers researchers and scientists a reliable resource for preparing and validating this versatile compound. The understanding of its synthesis and properties is crucial for its effective application in various scientific and industrial fields.
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ResearchGate. Thermal Stability and Specific Heat Estimation of Pyridinium Cation-Based Surfactant Ionic Liquids Using TGA-DSC | Request PDF. [Link]
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ResearchGate. Physical properties of pyridinium ionic liquids | Request PDF. [Link]
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Poláková, L., Degobert, G., & Červený, L. (2012). Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent. International Journal of Organic Chemistry, 2(3), 241-245. [Link]
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